2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one

Monoamine transporter pharmacology Dopamine reuptake inhibition Structure-activity relationship

α-PPP is the definitive low-potency, hNET-preferring comparator in the pyrrolidinophenone class. Its 10-fold lower hDAT potency vs. α-PVP and unique partial hNET releasing activity make it indispensable for establishing lower-bound dose-response curves and dissecting transporter-mediated release from pure reuptake inhibition. Generic substitution with α-PVP or MDPV invalidates assay calibrations and compromises SAR model reproducibility. Ensure protocol fidelity by sourcing the compound specifically validated for rodent self-administration studies at 0.32 mg/kg/infusion and locomotor assays requiring a ‘low-activity’ control.

Molecular Formula C13H18N2O
Molecular Weight 218.3
CAS No. 92008-59-8
Cat. No. B2921841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one
CAS92008-59-8
Molecular FormulaC13H18N2O
Molecular Weight218.3
Structural Identifiers
SMILESC1CCN(C1)C(=O)C(CC2=CC=CC=C2)N
InChIInChI=1S/C13H18N2O/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15/h1-3,6-7,12H,4-5,8-10,14H2
InChIKeyXJPALNDNNCWDJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (α-PPP): A Reference-Standard Pyrrolidinophenone for Monoamine Transporter Research and Forensic Analysis


2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (CAS 92008-59-8), also known as α-pyrrolidinopropiophenone (α-PPP), is a synthetic cathinone belonging to the α-pyrrolidinophenone subclass of psychostimulants . Its structure features a phenyl ring, an α-amino group, and a pyrrolidine moiety attached to the α-carbon of the propiophenone scaffold, distinguishing it from amphetamine-based stimulants . The compound is characterized by a molecular formula of C₁₃H₁₈N₂O and a molecular weight of 218.29 g/mol . α-PPP is primarily utilized as a reference standard in forensic toxicology, a pharmacological probe in monoamine transporter studies, and a research chemical for investigating structure-activity relationships (SAR) within the pyrrolidinophenone class .

Why α-PPP Cannot Be Replaced by α-PVP, MDPV, or Other Pyrrolidinophenone Analogs in Quantitative Assays


Within the pyrrolidinophenone class, even minor structural variations—specifically the length of the α-alkyl side chain—drive profound differences in monoamine transporter affinity, functional selectivity, and in vivo potency . For instance, extending the α-carbon chain from ethyl (α-PPP) to pentyl (α-PVP) increases dopamine transporter (DAT) inhibitory potency by approximately 10-fold and shifts the compound from a partial norepinephrine transporter (NET) releaser to a pure reuptake inhibitor . These pharmacological divergences preclude the direct substitution of α-PPP with more potent analogs such as α-PVP or MDPV in experimental protocols requiring defined, moderate potency or specific hybrid uptake/release mechanisms . Generic replacement without accounting for these quantified differences will invalidate dose-response calibrations, confound SAR models, and compromise the reproducibility of behavioral or neurochemical assays .

Quantitative Differentiation of α-PPP from α-PVP, α-PBP, MDPV, and 4-Cl-α-PPP: Transporter Potency, Functional Selectivity, and Behavioral Activity


α-PPP Exhibits 10-Fold Lower hDAT Uptake Inhibition Potency Compared to α-PVP, Establishing a Moderate-Potency Benchmark

In direct comparative radiotracer-based uptake inhibition assays using HEK293 cells expressing human dopamine transporter (hDAT), α-PPP inhibits dopamine uptake with an IC₅₀ in the low micromolar range, whereas α-PVP is approximately 10-fold more potent . This quantified difference provides a clear differentiation metric for researchers selecting a pyrrolidinophenone with attenuated DAT activity .

Monoamine transporter pharmacology Dopamine reuptake inhibition Structure-activity relationship

α-PPP Is a Selective Partial Releaser at hNET, in Contrast to α-PVP Which Lacks Releasing Activity, Defining a Unique Hybrid Mechanism

Unexpectedly, radiotracer-based in vitro release assays reveal that α-PPP acts as a partial releasing agent at the human norepinephrine transporter (hNET), with EC₅₀ values in the low micromolar range, while α-PVP does not induce neurotransmitter release at any transporter . This functional divergence—partial release versus pure reuptake inhibition—represents a mechanistically distinct profile that cannot be replicated by α-PVP, MDPV, or α-PBP .

Norepinephrine transporter Partial releasing agent Hybrid monoamine transporter ligand

α-PPP Displays the Lowest DAT Uptake Inhibition Potency and Locomotor Stimulant Effect Among MDPV, α-PVP, and α-PBP, Ranking as the Least Potent In-Class Pyrrolidinophenone

In a head-to-head behavioral pharmacology study in mice, α-PPP, α-PBP, α-PVP, and MDPV were all found to be locomotor stimulants; however, the rank order of in vivo potency (ED₅₀ for motor activation) was MDPV > α-PVP > α-PBP > α-PPP, with α-PPP being the least potent . This rank order directly parallels their relative potencies at the dopamine transporter (DAT) .

Locomotor activity Behavioral pharmacology In vivo potency ranking

α-PPP Has a Higher hNET:hDAT Uptake Inhibition Potency Ratio Compared to Longer-Chain Pyrrolidinophenones, Indicating Relative NET Selectivity

In uptake inhibition assays using recombinant human transporters, α-PPP and α-PVT were unique among α-pyrrolidinophenones in that they exhibited highest potency at hNET rather than hDAT; all other analogs tested (including α-PVP, α-PBP, MDPV, 4-MePPP, and 3,4-MDPPP) had the typical selectivity profile of hDAT > hNET > hSERT . The relative potency shift for α-PPP translates to a quantitatively distinct transporter interaction profile.

Transporter selectivity profiling hNET vs hDAT Structure-activity relationship

α-PPP Self-Administration at 0.32 mg/kg/infusion Produces Robust Binge-Like Intake Comparable to MDPV, Defining a Reinforcing Dose for Abuse Liability Models

In a repeated extended-access (96-hour) binge self-administration paradigm in rats, the 0.32 mg/kg/infusion dose of α-PPP was readily self-administered at high levels across three consecutive extended access periods, producing intake patterns comparable to MDPV at 0.05 mg/kg/infusion, whereas lower α-PPP doses (0.05 and 0.1 mg/kg/infusion) generated variable and less robust self-administration .

Drug self-administration Abuse liability Extended access binge paradigm

α-PPP Demonstrates Approximately 17-Fold Lower Discriminative Stimulus Potency Compared to Its 4-Chloro Analog 4-Cl-α-PPP, Providing a Calibrated Tool for Drug Discrimination Studies

In rats trained to discriminate methamphetamine (0.8 mg/kg) from saline, 4-Cl-α-PPP fully substituted for the methamphetamine discriminative stimulus with an ED₅₀ of 5 mg/kg, which is approximately 16-17 fold less potent than methamphetamine (ED₅₀ = 0.3 mg/kg) and about 5-fold less potent than 4-Cl-α-PVP (ED₅₀ = 1.0 mg/kg) . This quantification of discriminative stimulus potency allows precise calibration of the compound's subjective effect profile relative to structural analogs.

Drug discrimination Methamphetamine-like subjective effects Abuse potential assessment

Optimal Use Cases for 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one (α-PPP) in Research and Forensic Settings


Calibration of In Vitro Monoamine Transporter Assays for Moderate-Potency Pyrrolidinophenones

α-PPP serves as an essential reference compound for calibrating hDAT and hNET uptake inhibition assays when a moderate-potency comparator is required. Its 10-fold lower hDAT potency relative to α-PVP and its unique hNET-preferring profile make it ideal for establishing lower-bound concentration-response curves and for verifying assay sensitivity without saturating transporter sites at low concentrations .

Functional Dissection of Hybrid Monoamine Transporter Mechanisms (Partial Release vs. Pure Reuptake Inhibition)

Researchers investigating the pharmacological distinction between pure reuptake inhibitors and partial releasers at hNET should employ α-PPP as the prototypical hybrid compound. Unlike α-PVP and MDPV, which lack any releasing activity, α-PPP induces partial hNET release , enabling mechanistic studies that differentiate downstream signaling pathways or behavioral outcomes driven by transporter-mediated release versus simple blockade .

Behavioral Pharmacology Studies Requiring a Low-Potency Locomotor Stimulant Control

In rodent locomotor activity assays, α-PPP is the least potent stimulant among the major pyrrolidinophenones (MDPV > α-PVP > α-PBP > α-PPP) . This position in the potency rank order makes α-PPP the appropriate choice as a 'low-activity' comparator or for studies aiming to characterize subtle behavioral effects without the rapid onset of intense hyperactivity or stereotypy observed with higher-potency analogs .

Extended-Access Binge Self-Administration Models of Pyrrolidinophenone Abuse Liability

For experiments modeling the reinforcing effects of synthetic cathinones under prolonged binge-like access conditions, α-PPP at 0.32 mg/kg/infusion provides a validated, robust self-administration phenotype comparable to MDPV . This dose-response characterization allows researchers to investigate the neurobiological adaptations associated with extended pyrrolidinophenone intake using a compound with a distinct transporter interaction profile and lower overall potency than MDPV or α-PVP .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.